molecular formula C18H19N3S B11979702 6-Methyl-5-phenyl-4-(1-piperidinyl)thieno[2,3-d]pyrimidine

6-Methyl-5-phenyl-4-(1-piperidinyl)thieno[2,3-d]pyrimidine

Cat. No.: B11979702
M. Wt: 309.4 g/mol
InChI Key: ZAJOYZHJNLEJQO-UHFFFAOYSA-N
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Description

6-Methyl-5-phenyl-4-(1-piperidinyl)thieno[2,3-d]pyrimidine is a heterocyclic compound that belongs to the thienopyrimidine class. This compound is characterized by its unique structure, which includes a thieno[2,3-d]pyrimidine core substituted with a methyl group at the 6-position, a phenyl group at the 5-position, and a piperidinyl group at the 4-position. It has a molecular formula of C18H19N3S and a molecular weight of 309.436 g/mol .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Methyl-5-phenyl-4-(1-piperidinyl)thieno[2,3-d]pyrimidine typically involves multi-step reactions starting from readily available precursors. One common method involves the condensation of appropriate thieno[2,3-d]pyrimidine derivatives with piperidine under specific reaction conditions . The reaction conditions often include the use of solvents such as dimethylformamide (DMF) and catalysts like zinc chloride (ZnCl2) to facilitate the reaction .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimization of the laboratory-scale methods, focusing on yield improvement, cost reduction, and process safety. This could include the use of continuous flow reactors and automated synthesis platforms to enhance efficiency and scalability .

Chemical Reactions Analysis

Types of Reactions

6-Methyl-5-phenyl-4-(1-piperidinyl)thieno[2,3-d]pyrimidine can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide (H2O2) for oxidation, reducing agents such as sodium borohydride (NaBH4) for reduction, and various nucleophiles for substitution reactions. The reaction conditions typically involve controlled temperatures, specific solvents, and catalysts to achieve the desired transformations .

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can produce a variety of derivatives with different functional groups .

Scientific Research Applications

6-Methyl-5-phenyl-4-(1-piperidinyl)thieno[2,3-d]pyrimidine has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 6-Methyl-5-phenyl-4-(1-piperidinyl)thieno[2,3-d]pyrimidine involves its interaction with specific molecular targets and pathways. In the context of its anticancer activity, the compound is known to inhibit protein kinases, which play a crucial role in cell signaling and proliferation. By inhibiting these kinases, the compound can induce apoptosis (programmed cell death) in cancer cells, thereby reducing tumor growth . Additionally, it may interact with other molecular targets such as topoisomerases and tubulin, further contributing to its anticancer effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

6-Methyl-5-phenyl-4-(1-piperidinyl)thieno[2,3-d]pyrimidine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the piperidinyl group at the 4-position and the methyl group at the 6-position contribute to its unique reactivity and potential therapeutic applications .

Properties

Molecular Formula

C18H19N3S

Molecular Weight

309.4 g/mol

IUPAC Name

6-methyl-5-phenyl-4-piperidin-1-ylthieno[2,3-d]pyrimidine

InChI

InChI=1S/C18H19N3S/c1-13-15(14-8-4-2-5-9-14)16-17(19-12-20-18(16)22-13)21-10-6-3-7-11-21/h2,4-5,8-9,12H,3,6-7,10-11H2,1H3

InChI Key

ZAJOYZHJNLEJQO-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C2=C(N=CN=C2S1)N3CCCCC3)C4=CC=CC=C4

Origin of Product

United States

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